1-(4-Chlorophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione
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Overview
Description
1-(4-Chlorophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a hexyliminomethyl group, and hydroxyl and dione functionalities on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a urea derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.
Formation of the Hexyliminomethyl Group: The hexyliminomethyl group can be introduced through a Schiff base formation reaction between a hexylamine and an aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-Chlorophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea: This compound shares the chlorophenyl group and has applications in medicinal chemistry.
1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride: Used in the treatment of narcolepsy, highlighting the versatility of chlorophenyl derivatives.
Uniqueness: 1-(4-Chlorophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hexyliminomethyl group and hydroxypyrimidine core differentiate it from other chlorophenyl derivatives, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-2-3-4-5-10-19-11-14-15(22)20-17(24)21(16(14)23)13-8-6-12(18)7-9-13/h6-9,11,23H,2-5,10H2,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOVVZFUGDIEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN=CC1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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